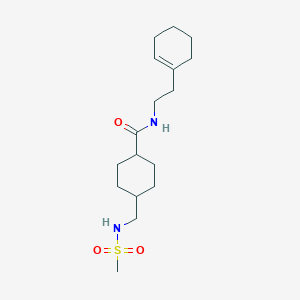

![molecular formula C18H25NO5 B2591754 methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate CAS No. 1514547-16-0](/img/structure/B2591754.png)

methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate is a specialized chemical compound utilized predominantly within organic synthesis and pharmaceutical research. It combines an oxolane ring—a five-membered oxygen-containing ring— with a methyl group and an amino substituent protected by a tert-butoxycarbonyl (Boc) group. This specific stereochemistry (2R,3R,4S) denotes the spatial configuration of the molecule, crucial for its biochemical interactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate typically involves a multi-step process:

Formation of the Oxolane Ring: : Initiating with a base molecule, the oxolane ring is synthesized through an intramolecular cyclization reaction.

Introduction of the Amino Group: : The amino group is incorporated into the ring structure using reagents like amines under controlled pH conditions.

Protection of the Amino Group: : To safeguard the reactive amino group, a tert-butoxycarbonyl (Boc) protection is applied, making use of tert-butyl chloroformate in an alkaline environment.

Industrial Production Methods

In an industrial context, the synthesis of this compound follows large-scale synthetic procedures, focusing on maximizing yield and purity. The employment of continuous flow reactors and automated systems can significantly optimize reaction parameters and improve production efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2R,3R,4S)-4-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-phenyloxolane-3-carboxylate is versatile in its reactivity. It participates in:

Substitution Reactions: : The protected amino group can be involved in nucleophilic substitution, where the Boc group can be removed to allow further functionalization.

Reduction Reactions: : The oxolane ring can undergo reductive cleavage, which might be necessary for deprotection or further structural modifications.

Oxidation Reactions: : Though less common, selective oxidation reactions can be employed to alter the compound's functional groups under precise conditions.

Common Reagents and Conditions

Nucleophilic Reagents: : Utilized in substitution reactions to deprotect or modify the amino group.

Reducing Agents: : Such as lithium aluminum hydride, for reductive cleavage of the oxolane ring.

Oxidizing Agents: : Potassium permanganate or similar reagents for selective oxidations.

Major Products Formed

Deprotected Amino Derivatives: : Resulting from nucleophilic substitutions.

Modified Oxolane Structures: : Following reductions or oxidations.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound serves as a building block in the synthesis of more complex molecules, owing to its protected amino functionality and oxolane structure.

Biology and Medicine

In biological research, it can be used in peptide synthesis due to the Boc-protected amino group, allowing for the creation of complex peptides under controlled conditions.

Industry

In the pharmaceutical industry, it can be a precursor for drugs that require the specific stereochemical and functional group configurations offered by this compound.

Mecanismo De Acción

This compound's effects hinge on its functional groups:

Amino Group: : Participates in hydrogen bonding and ionic interactions, crucial for binding to molecular targets.

Oxolane Ring: : Contributes to the structural framework, influencing the overall conformation and reactivity.

Boc Group: : Provides steric protection, ensuring selective reactions until deprotection is desired.

Comparación Con Compuestos Similares

Comparing with other similar compounds:

Methyl (2S,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-2-phenyloxolane-3-carboxylate: : Different stereochemistry leads to different biological activity and reactivity.

Boc-protected amino acids: : These compounds share the Boc protection but differ in the backbone structure and overall reactivity.

Similar Compounds

Methyl (2S,3S,4S)-4-{[(tert-butoxy)carbonyl]amino}-2-phenyloxolane-3-carboxylate

Boc-protected amino acids

Oxolane derivatives with various substituents

Propiedades

IUPAC Name |

methyl (2R,3R,4S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenyloxolane-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-17(2,3)24-16(21)19-13-11-23-14(12-9-7-6-8-10-12)18(13,4)15(20)22-5/h6-10,13-14H,11H2,1-5H3,(H,19,21)/t13-,14-,18-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVIHECTYYDAIQI-HBUWYVDXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(COC1C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H](CO[C@@H]1C2=CC=CC=C2)NC(=O)OC(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

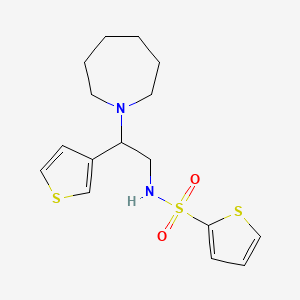

![2-[2-({[(4-acetamidophenyl)carbamoyl]methyl}sulfanyl)-1,3-thiazol-4-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B2591673.png)

![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)

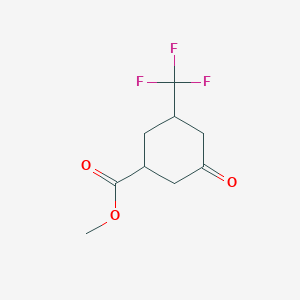

![3-Methyl-3-[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]azetidine-1-sulfonyl fluoride](/img/structure/B2591675.png)

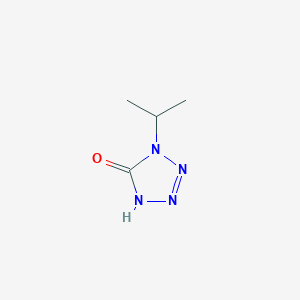

![2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2591678.png)

![3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride](/img/structure/B2591679.png)

![3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2591680.png)

![4-[2-(2,5-Dimethylphenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2591682.png)

![2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one](/img/structure/B2591688.png)

![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2591691.png)

![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2591692.png)